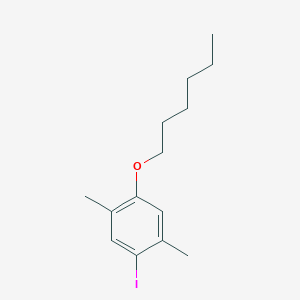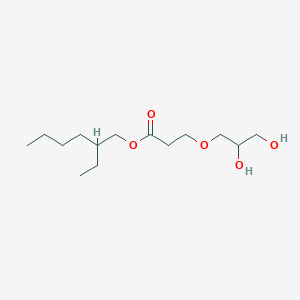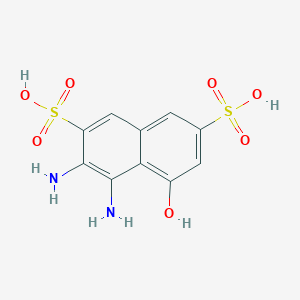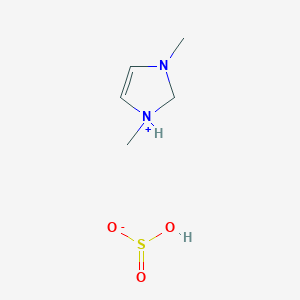
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a naphthalene ring, a phenyl group, and a methylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aryl amine with an α-keto acid.
Substitution Reactions: The naphthalene and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Material Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, inhibiting their function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-phenylquinoline: Lacks the naphthalene ring, which may affect its binding affinity and electronic properties.
2-(Naphthalen-2-yl)-6-phenylquinoline: Lacks the methylpiperazine moiety, which may influence its solubility and pharmacokinetic profile.
Uniqueness
4-(4-Methylpiperazin-1-yl)-2-(naphthalen-2-yl)-6-phenylquinoline is unique due to its combination of structural features, which confer specific electronic, steric, and pharmacological properties. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
865813-64-5 |
|---|---|
分子式 |
C30H27N3 |
分子量 |
429.6 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-2-naphthalen-2-yl-6-phenylquinoline |
InChI |
InChI=1S/C30H27N3/c1-32-15-17-33(18-16-32)30-21-29(26-12-11-23-9-5-6-10-24(23)19-26)31-28-14-13-25(20-27(28)30)22-7-3-2-4-8-22/h2-14,19-21H,15-18H2,1H3 |
InChIキー |
AJVJAFXLNRFLJI-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)

![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)

![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)

![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
